Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted with pyrazine and a furan-2-yl methanone group. This structure combines aromatic and heterocyclic moieties, which are commonly associated with biological activity, particularly in targeting G protein-coupled receptors (GPCRs) or enzymes . The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the pyrazine and furan groups may contribute to π-π stacking interactions and solubility modulation .
Properties
IUPAC Name |
furan-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(14-4-2-8-24-14)22-7-1-3-12(11-22)9-15-20-16(21-25-15)13-10-18-5-6-19-13/h2,4-6,8,10,12H,1,3,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYBDBFALPEFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several synthesized analogs, particularly in its piperidine/piperazine and oxadiazole components. Key comparisons include:
Compound 53 (Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone)
- Core Structure : Piperazine instead of piperidine, with a pyrazolo[4,3-d]pyrimidin-7-one substituent.
- Key Differences : The pyrazine in the target compound is replaced with a pyrazolo-pyrimidine group. Piperazine (two nitrogen atoms) increases basicity compared to piperidine (one nitrogen).
- Synthesis : Uses PyBOP/DBU-mediated coupling in acetonitrile (ACN), yielding a melting point of 176–178°C .
Compound 54 (Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone)
- Core Structure : Piperazine linked to a pyrrolo-triazine group.
- Synthesis : Similar coupling methods yield a lower melting point (158–160°C), suggesting reduced crystallinity compared to Compound 53 .
ADX47273 ((S)-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone)
- Core Structure : Piperidine-oxadiazole scaffold with fluorophenyl substituents.
- Key Differences : Replaces pyrazine and furan with fluorophenyl groups, enhancing lipophilicity.
- Pharmacology : Acts as a metabotropic glutamate receptor antagonist, highlighting the oxadiazole-piperidine motif’s versatility in receptor targeting .
MK47 (2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone)
Physicochemical and Pharmacological Properties
A comparative analysis of key properties is summarized below:
Notes:
- Molecular Weight : The target compound’s estimated molecular weight (~350) aligns with analogs, suggesting comparable pharmacokinetic profiles.
- Melting Points : Piperazine-based compounds (e.g., 53 and 54) exhibit higher melting points, likely due to enhanced crystallinity from hydrogen bonding .
- Solubility : Piperidine’s single nitrogen may reduce water solubility compared to piperazine derivatives, but the pyrazine’s polarity could offset this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
